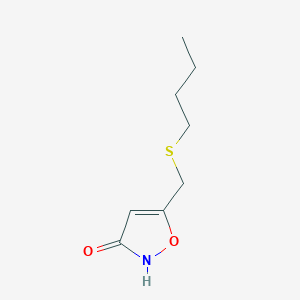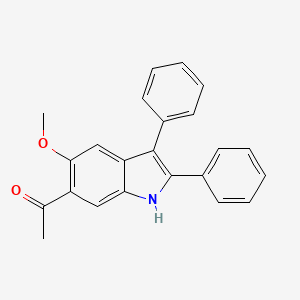
(R)-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique indolizine core structure, which is often associated with significant biological activity. The presence of the p-tolylsulfinyl group adds to its chemical diversity, making it a subject of interest for researchers in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach includes:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the p-Tolylsulfinyl Group: This step often involves the oxidation of a p-tolylthioether precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form the sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding thioether.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound’s indolizine core is known for its biological activity, making it a candidate for drug development. It can be used in the design of new pharmaceuticals targeting specific biological pathways, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of specialty chemicals or advanced materials.
Wirkmechanismus
The mechanism by which ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one exerts its effects depends on its interaction with molecular targets. The indolizine core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The p-tolylsulfinyl group can enhance the compound’s binding affinity or specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Sulfinyl Compounds: Molecules featuring sulfinyl groups attached to different core structures.
Uniqueness
What sets ®-7-Methyl-8-((S)-p-tolylsulfinyl)-2,3,6,7-tetrahydroindolizin-5(1H)-one apart is the combination of the indolizine core with the p-tolylsulfinyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H19NO2S |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(7R)-7-methyl-8-(4-methylphenyl)sulfinyl-2,3,6,7-tetrahydro-1H-indolizin-5-one |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-13(8-6-11)20(19)16-12(2)10-15(18)17-9-3-4-14(16)17/h5-8,12H,3-4,9-10H2,1-2H3/t12-,20?/m1/s1 |
InChI-Schlüssel |
WRRMLXQFNJYHBC-ZRIYNBNISA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1CC(=O)N2CCCC2=C1S(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)

![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 7-chloro-5-phenyl-3-(phenylmethyl)-](/img/structure/B12906868.png)

![5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906896.png)

